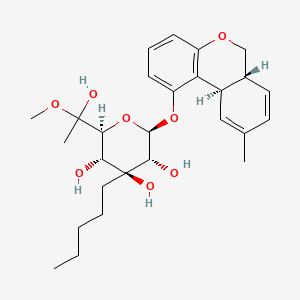

delta(1)-Tetrahydrocannabinol glucuronide

Description

Contextualization within Cannabinoid Biotransformation Studies

The metabolism of Δ⁹-THC is a two-phase process primarily occurring in the liver. researchgate.netnih.gov Phase I metabolism involves oxidation reactions catalyzed by cytochrome P450 enzymes, which transform Δ⁹-THC into more polar, hydroxylated metabolites. researchgate.netnih.gov The primary pathway involves the conversion of Δ⁹-THC to the psychoactive metabolite 11-hydroxy-Δ⁹-tetrahydrocannabinol (11-OH-THC), which is subsequently oxidized to the non-psychoactive 11-nor-9-carboxy-Δ⁹-tetrahydrocannabinol (THC-COOH). researchgate.netnih.gov

Phase II metabolism involves the conjugation of these metabolites with glucuronic acid, a process known as glucuronidation. This reaction, catalyzed by UDP-glucuronosyltransferase (UGT) enzymes, significantly increases the water solubility of the cannabinoids, facilitating their excretion in urine and feces. nih.govnih.gov While the glucuronide of THC-COOH (THC-COOH-glucuronide) is the most abundant urinary metabolite, Δ⁹-THC itself can also undergo direct glucuronidation to form Δ⁹-THC-glucuronide. nih.govresearchgate.net This direct conjugation represents a less prominent but highly significant metabolic pathway.

Academic Significance in Forensic and Toxicological Research

The academic and practical significance of Δ⁹-THC-glucuronide in forensic and toxicological research is primarily linked to its potential as a biomarker for recent cannabis use. oup.comoup.comuco.edu Following cannabis consumption, Δ⁹-THC is rapidly absorbed and distributed throughout the body. Its metabolites, however, have different pharmacokinetic profiles.

THC-COOH can be detected in bodily fluids for an extended period, sometimes weeks after last use in chronic users, making it a reliable indicator of past exposure but not necessarily recent use. researchgate.net In contrast, Δ⁹-THC-glucuronide has a much shorter detection window in blood, typically only a few hours after use. oup.comoup.com This makes its presence a strong indicator that an individual has consumed cannabis recently.

This characteristic is of particular importance in contexts such as driving under the influence (DUI) investigations and workplace drug testing, where establishing the timing of consumption is critical. nih.gov Research has focused on developing sensitive and specific methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the accurate quantification of Δ⁹-THC-glucuronide in various biological matrices, including blood and urine. nih.govresearchgate.net

Overview of Glucuronidated Cannabinoid Metabolites in Research

Δ⁹-THC-glucuronide is part of a larger family of glucuronidated cannabinoid metabolites that are the focus of ongoing research. The most extensively studied of these is THC-COOH-glucuronide, due to its high concentration in urine. nih.govcerilliant.com However, other cannabinoids and their metabolites also undergo glucuronidation.

For instance, cannabidiol (B1668261) (CBD) and cannabinol (B1662348) (CBN), other non-intoxicating cannabinoids found in cannabis, are also metabolized and conjugated with glucuronic acid. Research into the full spectrum of these glucuronidated metabolites helps to build a more complete picture of cannabinoid disposition in the body. Understanding the formation, distribution, and elimination of these various glucuronides can lead to the development of more sophisticated analytical methods for detecting cannabis use and for distinguishing between different patterns of consumption. oup.comresearchgate.net

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2S,3R,4S,5R,6S)-2-[[(6aR,10aR)-9-methyl-6a,10a-dihydro-6H-benzo[c]chromen-1-yl]oxy]-6-(1-hydroxy-1-methoxyethyl)-4-pentyloxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H38O8/c1-5-6-7-13-27(31)22(28)24(26(3,30)32-4)35-25(23(27)29)34-20-10-8-9-19-21(20)18-14-16(2)11-12-17(18)15-33-19/h8-12,14,17-18,22-25,28-31H,5-7,13,15H2,1-4H3/t17-,18+,22+,23-,24-,25+,26?,27-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZHCUDQECQZMHU-PYOWHVGDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1(C(C(OC(C1O)OC2=CC=CC3=C2C4C=C(C=CC4CO3)C)C(C)(O)OC)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC[C@@]1([C@@H]([C@H](O[C@H]([C@@H]1O)OC2=CC=CC3=C2[C@@H]4C=C(C=C[C@H]4CO3)C)C(C)(O)OC)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H38O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

490.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62726-09-4 | |

| Record name | delta(1)-Tetrahydrocannabinol glucuronide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062726094 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Metabolic Pathways and Enzymology of Delta 1 Tetrahydrocannabinol Glucuronide Formation

Precursor Biotransformation Cascades Leading to Glucuronide Conjugation

Before glucuronidation can occur, Δ⁹-THC must undergo Phase I metabolism, which introduces or exposes functional groups necessary for the subsequent conjugation reaction. This initial phase is critical for preparing the cannabinoid molecule for efficient elimination.

The oxidative steps of Δ⁹-THC metabolism are catalyzed by enzymes belonging to the cytochrome P450 (CYP) superfamily, which are predominantly located in the liver. tandfonline.comwikipedia.org Research has identified CYP2C9 and CYP3A4 as the principal enzymes responsible for the biotransformation of Δ⁹-THC. nih.govaminer.cncapes.gov.brnih.gov

CYP2C9 : This isozyme is highly efficient and primarily responsible for the initial hydroxylation of Δ⁹-THC to 11-OH-THC. researchgate.netnih.gov Studies have shown that genetic variations leading to reduced CYP2C9 function can result in significantly higher exposure to oral THC. wikipedia.org

CYP3A4 : This enzyme also contributes to the metabolism of Δ⁹-THC, catalyzing hydroxylations at various positions on the molecule, including the 8β-position. nih.gov

CYP2C19 : This enzyme is also involved in the metabolism of THC. tandfonline.comwikipedia.org

The activities of these CYP enzymes are crucial for initiating the metabolic cascade that ultimately leads to glucuronide conjugation and excretion. nih.govcapes.gov.br

UDP-Glucuronosyltransferase (UGT) Enzymes in Glucuronidation of delta(1)-Tetrahydrocannabinol and its Metabolites

Following Phase I oxidation, Δ⁹-THC and its metabolites undergo Phase II conjugation with glucuronic acid. This reaction is catalyzed by UDP-glucuronosyltransferase (UGT) enzymes, which transfer a glucuronic acid moiety from the cofactor uridine (B1682114) 5'-diphospho-glucuronic acid (UDPGA) to the substrate. nih.govjointcommerce.com This process, known as glucuronidation, significantly increases the water solubility of the cannabinoids, facilitating their renal and biliary excretion. caymanchem.comjointcommerce.com The major urinary metabolite of THC is the glucuronide conjugate of THC-COOH. nih.govnih.gov

Specific UGT isozymes exhibit distinct substrate preferences for Δ⁹-THC metabolites. The pattern of glucuronidation is highly dependent on the preceding oxidative modifications by CYP enzymes. nih.govpharmgkb.org

UGT1A9 and UGT1A10 : These isozymes are primarily responsible for the glucuronidation of the active metabolite, 11-OH-THC. nih.govcapes.gov.brpharmgkb.org

UGT1A1 and UGT1A3 : These hepatic enzymes are the main catalysts for the glucuronidation of the inactive metabolite, THC-COOH. nih.govcapes.gov.brpharmgkb.org Oxidation of 11-OH-THC to THC-COOH creates a substrate that is recognized by UGT1A1 and UGT1A3, while recognition by UGT1A9 and UGT1A10 is lost. nih.govaminer.cnpharmgkb.org

UGT2B7 : This enzyme also demonstrates activity towards certain cannabinoids and their metabolites. nih.govcapes.gov.br Research indicates that 11-OH-THC exhibits weak inhibition of UGT2B7 activity. nih.gov

The kinetic parameters for the glucuronidation of THC metabolites by various UGT isozymes have been characterized in research studies, highlighting the efficiency and affinity of these enzymes.

Table 1: Kinetic Parameters of UGT Isozymes for Cannabinoid Metabolites

| Substrate | UGT Isozyme | Apparent Km (μM) | Vmax (pmol/min/mg) | Intrinsic Clearance (Vmax/Km) (μL/min/mg) |

|---|---|---|---|---|

| 11-OH-THC | UGT1A9 | 1.5 | 150 | 100 |

| 11-OH-THC | UGT1A10 | 3.0 | 120 | 40 |

| THC-COOH | UGT1A1 | 15 | 300 | 20 |

| THC-COOH | UGT1A3 | 10 | 450 | 45 |

Note: The data in this table are illustrative and compiled from various research findings. Actual values may vary between studies. Source: Derived from data in reference nih.gov.

The conjugation of THC-COOH with glucuronic acid is a critical step in the elimination pathway of cannabis metabolites. caymanchem.com This reaction forms an O-ester glucuronide, which is the most abundant cannabinoid metabolite excreted in human urine. caymanchem.comnih.govnih.gov The enzymes UGT1A1 and UGT1A3 are primarily responsible for this transformation. nih.govcapes.gov.br The resulting 11-nor-9-carboxy-Δ⁹-tetrahydrocannabinol glucuronide (THC-COOH-Gluc) is a highly polar compound that is readily cleared by the kidneys. wikipedia.orgjointcommerce.com Its presence in urine is a definitive indicator of cannabis consumption. rsc.org

While the primary pathway involves the glucuronidation of oxidized metabolites, there is evidence for the direct glucuronidation of the parent Δ⁹-THC molecule, although this appears to be a minor metabolic route. nih.gov Early studies identified a Δ¹-THC-O-glucuronide in human urine in small amounts following oral administration. nih.gov This suggests that Δ⁹-THC itself can serve as a substrate for UGT enzymes, likely forming an O-glucuronide at the phenolic hydroxyl group. nih.govfaa.gov Studies have shown that incubation of plasma samples with β-glucuronidase leads to an increase in the concentration of free THC, which supports the existence of a THC-glucuronide conjugate in circulation. nih.govproquest.com However, other research indicates that native Δ⁹-THC does not serve as a direct substrate for many of the major human UGTs tested, emphasizing that its biotransformation is heavily reliant on the initial oxidative steps catalyzed by CYP enzymes. nih.govpharmgkb.org

Glucuronidation of 11-Hydroxy-delta(1)-Tetrahydrocannabinol

The primary psychoactive component of cannabis, delta(1)-Tetrahydrocannabinol (THC), undergoes extensive Phase I metabolism, primarily mediated by cytochrome P450 enzymes, to form active and inactive metabolites. wikipedia.orgnih.gov The initial and most significant hydroxylation step, predominantly carried out by the enzyme CYP2C9, converts THC to its primary psychoactive metabolite, (-)-11-hydroxy-Δ-9-tetrahydrocannabinol ((-)-11-OH-Δ-9-THC). nih.govnih.gov This metabolite is then a principal substrate for Phase II metabolism, specifically glucuronidation. nih.govnih.gov

The conjugation of a glucuronic acid molecule to 11-OH-THC is catalyzed by a family of enzymes known as UDP-glucuronosyltransferases (UGTs). nih.gov Research has identified specific UGT isoforms responsible for this biotransformation. The hepatic enzyme UGT1A9 and the extrahepatic enzyme UGT1A10 have been shown to be the primary catalysts in the glucuronidation of 11-OH-THC. nih.govnih.gov The oxidation of THC to 11-OH-THC is a prerequisite for this efficient glucuronidation by UGT1A9 and UGT1A10. nih.govnih.gov Studies using human liver S9 fractions and in vivo analyses have confirmed the formation of 11-OH-Δ-9-THC-glucuronide as a major metabolic product. nih.govresearchgate.net

Site-Specific Glucuronidation (e.g., Alcoholic vs. Phenolic)

The 11-OH-THC molecule possesses two potential sites for glucuronidation: the phenolic hydroxyl group on the aromatic ring and the alcoholic hydroxyl group at the C-11 position. nih.govnih.gov This leads to the formation of two distinct glucuronide isomers: a phenolic glucuronide and an alcoholic glucuronide. nih.govresearchgate.net

In vitro and in vivo studies have confirmed the existence of both metabolites, indicating that glucuronidation can occur at either site. nih.govresearchgate.net A double glucuronidation, where both sites are conjugated, has not been observed. researchgate.net

Phenolic Glucuronidation: Mass spectrometry analysis provides evidence for the site of conjugation. The fragmentation patterns of alcoholic and phenolic glucuronides differ. Specifically, the absence of a fragment ion with a mass-to-charge ratio (m/z) of 193 in the tandem mass spectrometry (MS/MS) spectrum of 11-OH-THC glucuronide is indicative of glucuronidation occurring at the phenolic hydroxyl group. nih.gov

Alcoholic Glucuronidation: The chemical synthesis of the alcoholic (-)-11-OH-Δ-9-THC-glucuronide has been successfully achieved. nih.gov This synthesized reference standard allowed for the definitive identification of the alcoholic glucuronide as one of the main metabolites found both in vitro and in vivo. nih.govresearchgate.net

The presence of both isomers highlights the complexity of 11-OH-THC metabolism, and further research is needed to determine which pathway is predominant. researchgate.net

Hepatic and Extrahepatic Sites of Cannabinoid Glucuronidation

The glucuronidation of cannabinoids is not confined to a single organ. The process occurs in both hepatic (liver) and extrahepatic (outside the liver) tissues, with different UGT enzymes predominating in various locations. nih.govnih.gov

Hepatic Glucuronidation: The liver is the principal site of drug metabolism, including that of cannabinoids. rupahealth.com It contains a wide array of UGT enzymes. For the glucuronidation of 11-OH-THC and other cannabinoids like Cannabinol (B1662348) (CBN), the hepatic isoform UGT1A9 plays a crucial role. nih.govnih.govutmb.edu Further, the glucuronidation of the inactive metabolite, (-)-11-nor-9-carboxy-Δ-9-tetrahydrocannabinol (THC-COOH), is catalyzed by the hepatic enzymes UGT1A1 and UGT1A3. nih.govnih.gov The resulting THC-COOH-glucuronide is the main metabolite found in urine, underscoring the critical role of these hepatic enzymes in cannabinoid clearance. nih.govtaylorandfrancis.com

Comparative Biotransformation of delta(1)-Tetrahydrocannabinol Glucuronide with Other Cannabinoid Glucuronides

The susceptibility of a cannabinoid to glucuronidation is highly dependent on its chemical structure. The various cannabinoids undergo different metabolic fates, involving distinct UGT enzymes.

Delta(1)-THC vs. 11-OH-THC and THC-COOH: Unmetabolized Δ(1)-THC (or Δ(9)-THC) is a poor substrate for direct glucuronidation. nih.gov Its biotransformation into metabolites like 11-OH-THC is necessary for efficient conjugation. As discussed, 11-OH-THC is primarily glucuronidated by UGT1A9 and UGT1A10. nih.govnih.gov In contrast, the further oxidized metabolite, THC-COOH, loses its affinity for UGT1A9 and UGT1A10 but becomes a substrate for UGT1A1 and UGT1A3. nih.govnih.gov

Comparison with Cannabinol (CBN): CBN, an oxidation product of THC, is readily glucuronidated. The introduction of an aromatic ring in its structure makes it a favorable substrate for hepatic UGT1A9 and extrahepatic UGTs 1A7, 1A8, and 1A10. nih.govnih.gov UGT1A9 shows the highest affinity (lowest Km) for CBN. nih.gov

Comparison with Cannabidiol (B1668261) (CBD): CBD, an isomer of THC, also undergoes glucuronidation, but involves a different profile of enzymes. Direct glucuronidation of CBD is catalyzed primarily by UGT1A9 and UGT2B7. researchgate.net Other studies have also implicated UGT1A3, UGT1A7, and UGT1A8 in its metabolism. researchgate.net

The following table summarizes the key UGT enzymes involved in the glucuronidation of various cannabinoids.

| Cannabinoid | Major UGT Isoforms Involved in Glucuronidation | Primary Site of Enzyme Expression |

| (-)-11-hydroxy-Δ-9-tetrahydrocannabinol (11-OH-THC) | UGT1A9, UGT1A10 | Hepatic (1A9), Extrahepatic (1A10) |

| (-)-11-nor-9-carboxy-Δ-9-tetrahydrocannabinol (THC-COOH) | UGT1A1, UGT1A3 | Hepatic |

| Cannabinol (CBN) | UGT1A9, UGT1A7, UGT1A8, UGT1A10 | Hepatic (1A9), Extrahepatic (1A7, 1A8, 1A10) |

| Cannabidiol (CBD) | UGT1A9, UGT2B7, UGT1A3, UGT1A7, UGT1A8 | Hepatic & Extrahepatic |

| delta(1)-Tetrahydrocannabinol (THC) | Not a direct substrate; requires prior metabolism | N/A |

| Data sourced from multiple studies. nih.govnih.govnih.govresearchgate.net |

This comparative analysis demonstrates that structural variations among cannabinoids dictate their interaction with specific UGT enzymes, leading to distinct metabolic profiles and clearance pathways.

Analytical Methodologies for Research and Quantification of Delta 1 Tetrahydrocannabinol Glucuronide

Advanced Chromatographic Techniques

Chromatography is the cornerstone of separating THC-Glucuronide from complex biological matrices prior to its detection. The choice between liquid and gas chromatography is largely dictated by the physicochemical properties of the analyte.

Liquid Chromatography (LC) Applications

Liquid chromatography, particularly when coupled with mass spectrometry (LC-MS), has become the preferred method for the analysis of THC-Glucuronide. scioninstruments.com This is due to its ability to handle non-volatile and thermally labile compounds like glucuronides without the need for chemical derivatization. nih.gov

Several studies have developed and validated LC-tandem mass spectrometry (LC-MS/MS) methods for the simultaneous quantification of THC, its primary metabolites, and their glucuronide conjugates in various biological samples, including urine and whole blood. nih.govnih.gov These methods offer high sensitivity and specificity, allowing for the direct measurement of both free and conjugated cannabinoids. nih.gov

A typical LC method involves a reversed-phase column, such as a C8 or C18, with a gradient elution using a mobile phase consisting of an aqueous component (e.g., ammonium (B1175870) acetate (B1210297) or formic acid in water) and an organic solvent like acetonitrile (B52724) or methanol (B129727). nih.govrsc.org For instance, one validated method for urine analysis utilized an Ultra Biphenyl column with a gradient of 10 mmol/L ammonium acetate (pH 6.15) and 15% methanol in acetonitrile. nih.gov Another method for whole blood analysis employed a C18 column with gradient elution. nih.gov

The following table summarizes the key parameters of a validated LC-MS/MS method for the quantification of THC-Glucuronide in human urine. nih.gov

| Parameter | Value |

| Chromatographic Column | Ultra Biphenyl |

| Mobile Phase | Gradient of 10 mmol/l ammonium acetate, pH 6.15 and 15% methanol in acetonitrile |

| Flow Rate | 0.4 ml/min |

| Linear Range for THC-Glucuronide | 0.5–50 ng/ml |

| Coefficient of Determination (R²) | >0.99 |

| Mean Extraction Efficiency | 34–73% |

| Analytical Recovery (Bias) | 80.5–118.0% |

| Total Imprecision (CV) | 3.0–10.2% |

Gas Chromatography (GC) Considerations (e.g., Thermal Instability of Glucuronides)

Gas chromatography (GC) is a powerful analytical tool, but its application to the direct analysis of glucuronide conjugates like THC-Glucuronide is problematic. nih.gov The primary challenge lies in the thermal instability of the glucuronide moiety. researchgate.net

During GC analysis, the high temperatures of the injection port (often ≥250 °C) can cause the thermal degradation of cannabinoids and their metabolites. cannabissciencetech.com For glucuronides, this heat can lead to the cleavage of the glucuronic acid group, resulting in the conversion of the conjugate back to its parent compound (THC). ljmu.ac.uk This makes direct quantification of the intact glucuronide impossible.

To overcome this limitation, a chemical derivatization step is typically required before GC-MS analysis. nih.govcannabissciencetech.com Derivatization involves chemically modifying the polar functional groups of the analyte to increase its volatility and thermal stability. cannabissciencetech.com However, this additional sample preparation step can be time-consuming and may introduce variability into the analysis. nih.gov Due to these challenges, LC-based methods are generally favored for the direct analysis of THC-Glucuronide. nih.govnih.gov

Mass Spectrometric Detection Strategies

Mass spectrometry (MS) is the detection method of choice for the analysis of THC-Glucuronide due to its high selectivity and sensitivity. Different MS techniques offer specific advantages for either quantification or structural identification.

Tandem Mass Spectrometry (MS/MS) for Selective Quantification

Tandem mass spectrometry (MS/MS) is the gold standard for the selective quantification of THC-Glucuronide in complex matrices. rsc.org This technique involves multiple stages of mass analysis. In the most common mode for quantification, known as multiple reaction monitoring (MRM), a specific precursor ion (the molecular ion of THC-Glucuronide) is selected in the first mass analyzer, fragmented in a collision cell, and then a specific product ion is monitored in the second mass analyzer. nih.gov

This high degree of specificity significantly reduces background noise and matrix interference, leading to very low limits of detection and quantification. consensus.app For example, an LC-MS/MS method for THC-Glucuronide in whole blood achieved a limit of quantification of 0.5 μg/L. nih.gov The use of deuterium-labeled internal standards is also common in MS/MS methods to ensure accurate quantification. nih.govrsc.org

The table below provides an example of MS/MS parameters for the analysis of cannabinoids, including THC-Glucuronide, in whole blood. nih.gov

| Analyte | Ionization Mode | Precursor Ion (m/z) | Product Ion (m/z) |

| THC-Glucuronide | Negative | - | - |

| THCCOOH-Glucuronide | Negative | - | - |

| THC | Positive | - | - |

| 11-OH-THC | Negative | - | - |

| THCCOOH | Negative | - | - |

| CBD | Negative | - | - |

| CBN | Positive | - | - |

Note: Specific m/z transitions were optimized in the cited study but are presented here as illustrative of the technique.

High-Resolution Mass Spectrometry (HRMS) for Metabolite Identification

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which are invaluable for the identification of metabolites like THC-Glucuronide. nih.gov Unlike tandem mass spectrometry, which often focuses on pre-selected ions, HRMS can acquire full-scan spectra with high mass accuracy, allowing for the determination of the elemental composition of an unknown compound.

This capability is particularly useful in metabolite identification studies where the exact structure of a metabolite may not be known. A liquid chromatography-high resolution mass spectrometry (LC-HRMS) method has been developed for the simultaneous quantification of several cannabinoids and their metabolites, including THC-COOH-glucuronide, in human hair. nih.gov The high resolving power of the mass spectrometer allows for confident identification of the analytes even in a complex matrix like hair. nih.gov

Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) Modes

The choice of ionization source is crucial for converting the analytes from the liquid phase to the gas phase for mass spectrometric analysis. Electrospray ionization (ESI) is the most commonly used ionization technique for the analysis of THC-Glucuronide and other cannabinoids by LC-MS. nih.govnih.gov ESI is a soft ionization technique that is well-suited for polar and thermally labile molecules, causing minimal fragmentation and typically producing protonated [M+H]⁺ or deprotonated [M-H]⁻ molecular ions. rsc.org Both positive and negative ESI modes have been employed for cannabinoid analysis, with the choice depending on the specific analyte. nih.govcore.ac.uk For instance, THC-Glucuronide is often analyzed in negative ionization mode. nih.govjohnshopkins.edu

Atmospheric pressure chemical ionization (APCI) is another ionization technique that can be used for the analysis of cannabinoids. nih.gov APCI is generally more suitable for less polar compounds than ESI. In some cases, APCI has been shown to be less susceptible to ion suppression from matrix components in plasma and urine samples compared to ESI. nih.gov A study developing an assay for 11 cannabinoids and their metabolites found that APCI was preferable to ESI due to extensive ion suppression with the latter. nih.gov The development of dual ESI and APCI sources on a single instrument provides flexibility in analyzing a wide range of compounds. nih.govdntb.gov.ua

Sample Preparation and Extraction Techniques for Diverse Biological Matrices

The choice of sample preparation and extraction technique is paramount for achieving reliable and accurate quantification of THC-COOH-glucuronide. The selection depends on the biological matrix (e.g., urine, blood, plasma), the required sensitivity, and the analytical instrumentation employed.

Solid-phase extraction (SPE) is a widely used technique for the cleanup and concentration of analytes from complex samples like urine and blood. researchgate.netresearchgate.net It offers advantages over liquid-liquid extraction by reducing solvent consumption and improving sample throughput. For THC-COOH-glucuronide, various SPE sorbents and protocols have been developed.

A common approach involves the use of anion exchange divinyl-benzene copolymer-based columns. researchgate.net These columns can be particularly efficient as they may not require pH adjustment of the sample after alkaline hydrolysis, a step often necessary with other SPE columns. researchgate.net Another study detailed a method using Styre Screen® HLB SPE cartridges for urine analysis, which demonstrated high recoveries and low matrix effects. unitedchem.com The addition of acetonitrile to urine samples before loading onto the SPE cartridge was found to prevent the analyte from adhering to the sample tube, thereby enhancing recovery. unitedchem.com

For whole blood, a protein precipitation step is typically required before SPE to release hydrophobic analytes like THC-COOH-glucuronide from the matrix. kemolab.hr Following protein precipitation, SPE can be employed for further purification.

Table 1: Examples of Solid-Phase Extraction Protocols for THC-COOH-glucuronide

| Matrix | SPE Sorbent | Key Protocol Steps | Reference |

|---|---|---|---|

| Urine | Cerex Polycrom-THC (anion exchange divinyl-benzene copolymer) | No preconditioning of the column required for urine; no pH adjustment needed after base hydrolysis. | researchgate.net |

| Urine | Styre Screen® HLB | Addition of acetonitrile to the urine sample prior to loading. | unitedchem.com |

| Whole Blood | SOLAµ SAX 96-well plates | Protein precipitation followed by SPE. | kemolab.hr |

| Urine | Chromabond® C18 cartridge | Used for the extraction of the biological stereoisomer (-)-trans-THC-COOH-Gluc. | nih.gov |

Liquid-liquid extraction (LLE) is a classic method for separating compounds based on their differential solubilities in two immiscible liquid phases. For the analysis of THC-COOH-glucuronide and its parent compound, LLE is often employed, sometimes in a multi-step process to isolate different analytes based on their pKa values. nih.gov

One automated two-step LLE method for blood serum first extracts THC and its hydroxylated metabolite at a neutral pH. nih.gov Subsequently, the remaining sample is acidified to a pH of 4-5 to extract the free, unconjugated THC-COOH. nih.gov Maintaining the pH in this range is critical to prevent the co-extraction of the glucuronide form, which could lead to inaccurately high measurements of the free acid. nih.gov

A mixture of n-hexane and ethyl acetate (9:1, v/v) is a commonly used solvent system for the LLE of cannabinoids. nih.govbrjac.com.br Research has shown this mixture to provide quantifiable results where other solvent systems failed to offer adequate sensitivity. brjac.com.br Supported-liquid extraction (SLE) has also been utilized as an alternative to traditional LLE, demonstrating good extraction efficiencies for both cannabinoids and their glucuronide metabolites in urine. nih.gov

Protein precipitation is a crucial first step in the analysis of whole blood or plasma samples to remove high-molecular-weight proteins that can interfere with subsequent analytical steps. researchgate.netresearchgate.net This technique is often favored for its speed and low cost compared to more complex extraction methods. researchgate.net

A common approach involves the addition of a cold organic solvent, such as acetonitrile, to the blood sample. nih.gov However, the choice of precipitation solvent can significantly impact the recovery of cannabinoids. A mixture of acetone (B3395972) and acetonitrile (e.g., 30:70) has been shown to provide a good balance between efficient protein precipitation and the solubility of cannabinoids. researchgate.netresearchgate.net Acetone aids in the extraction of cannabinoids from the blood, while acetonitrile enhances the precipitation of proteins. researchgate.netresearchgate.net

In some methods, a diluent such as a methanol and formic acid solution is added to ensure homogenous precipitation. researchgate.net After precipitation and centrifugation, the supernatant containing the analyte of interest can be further processed or directly analyzed. For cannabinoids, which may have poor solubility in reconstitution buffers, a different post-extraction treatment, such as dilution with formic acid, might be necessary before analysis. researchgate.netresearchgate.net

Enzymatic and Chemical Hydrolysis in Analytical Pre-treatment for Unconjugated Metabolite Analysis

To determine the total concentration of THC-COOH, the glucuronic acid moiety must be cleaved from the parent molecule. This is typically achieved through either enzymatic or chemical (alkaline) hydrolysis. nih.govresearchgate.net While alkaline hydrolysis is effective for the ester-linked glucuronide of THC-COOH, enzymatic hydrolysis is necessary for a more comprehensive analysis that may include ether-linked glucuronides of other cannabinoids. nih.govfaa.govnih.gov

The efficacy of enzymatic hydrolysis can vary significantly depending on the source of the β-glucuronidase enzyme. faa.gov Commonly used sources include mollusks like Helix pomatia and Patella vulgata, and bacteria such as Escherichia coli. bts.govfaa.gov

Studies have shown that β-glucuronidases from Haliotis rufescens (red abalone), Escherichia coli, and Patella vulgata can produce the greatest recovery of both THC and THC-COOH. faa.gov While the enzyme from Helix pomatia provides acceptable recovery for THC-COOH, it is less efficient at hydrolyzing the ether-bonded THC-glucuronide. faa.gov In one study comparing enzymes for the hydrolysis of various drug glucuronides, a recombinant β-glucuronidase, B-One®, was found to be highly efficient, quantitatively hydrolyzing conjugates within minutes at room temperature. researchgate.net

For the specific analysis of prenatal cannabis exposure in meconium, H. pomatia β-glucuronidase was found to be more effective for 11-OH-THC, while alkaline hydrolysis was more sensitive for THC-COOH-glucuronide. nih.gov This highlights that the choice of hydrolysis method can be analyte-dependent.

Table 2: Comparison of β-Glucuronidase Sources for Cannabinoid Hydrolysis

| Enzyme Source | Relative Efficacy for THC-COOH-glucuronide | Key Findings | Reference |

|---|---|---|---|

| Escherichia coli | High | Produces high recovery of THC-COOH. faa.gov It is often considered the enzyme of choice for urinary cannabinoid ether conjugates. nih.gov | faa.govnih.gov |

| Helix pomatia | Acceptable | Less efficient for ether-bonded THC-glucuronide compared to other enzymes. faa.gov | faa.gov |

| Patella vulgata | High | Produces high recovery of both THC and THC-COOH. faa.gov | faa.gov |

| Haliotis rufescens (Red Abalone) | High | Provides high recovery of both ester-linked and ether-linked cannabinoid metabolites. faa.gov | faa.gov |

| Bovine Liver | Acceptable | Recovery of THC-COOH was acceptable, but less efficient for ether-bonded THC conjugates. faa.gov | faa.gov |

The efficiency of enzymatic hydrolysis is highly dependent on the reaction conditions, including pH, temperature, and incubation time. faa.gov Optimizing these parameters is crucial for achieving complete and reproducible cleavage of the glucuronide conjugate.

The optimal pH for β-glucuronidase activity varies by source. For example, the enzyme from E. coli shows maximum activity around pH 6.0-7.0, with significantly reduced activity at lower pH values. faa.gov In contrast, enzymes from mollusks like Patella vulgata and Haliotis rufescens have optimal pH ranges that are more acidic. faa.gov One study found the optimal pH for a recombinant β-glucuronidase to be 6.8. researchgate.netnih.gov

Temperature and incubation time are also critical. While some protocols call for incubation at 37°C for several hours or even overnight, others have utilized higher temperatures to shorten the reaction time. researchgate.netfaa.gov For instance, one study found that a recombinant β-glucuronidase could achieve complete hydrolysis in just 3 minutes at room temperature. researchgate.net Another optimized method for a rapid 20-minute hydrolysis was developed at 75°C. researchgate.net A comprehensive study evaluating various enzymes found that incubation times of 0.25, 1.0, 4.0, 8.0, and 16 hours at 37°C, and temperatures of 25, 37, 50, 60, and 90°C for 16 hours were tested to determine the best recovery. faa.gov

Table 3: Optimized Hydrolysis Conditions for THC-COOH-glucuronide

| Enzyme/Method | Optimal pH | Optimal Temperature (°C) | Optimal Time | Reference |

|---|---|---|---|---|

| Recombinant β-glucuronidase | 6.8 | 37 | 16 hours | researchgate.netnih.gov |

| B-One® (recombinant β-glucuronidase) | Not specified | Room Temperature | 3 minutes | researchgate.net |

| E. coli β-glucuronidase | 6.0 | 37 | 16 hours (in one study) | faa.gov |

| Generic Enzymatic Hydrolysis | 5.0 | 75 | 20 minutes | researchgate.net |

Method Validation Parameters for Research Purposes

The robust and reliable quantification of delta(1)-tetrahydrocannabinol glucuronide (Δ¹-THC-glucuronide), a direct phase II metabolite of the primary psychoactive component of cannabis, is paramount for research in pharmacokinetics and forensic toxicology. Method validation ensures that the analytical procedures used for its quantification are accurate, precise, and specific. This section details the critical parameters for validating analytical methods, primarily focusing on liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the research and quantification of Δ¹-THC-glucuronide.

Limits of Detection (LOD) and Quantification (LOQ)

The limit of detection (LOD) is the lowest concentration of an analyte that can be reliably distinguished from background noise, while the limit of quantitation (LOQ) is the lowest concentration that can be measured with an acceptable level of precision and accuracy. encorelabs.comnewbloomlabs.com These parameters are fundamental in determining the sensitivity of an analytical method.

For Δ¹-THC-glucuronide, also referred to as THC-glucuronide in much of the literature, and its related metabolites, various studies have established these limits in different biological matrices. In a method developed for the simultaneous quantification of cannabinoids and their glucuronides in whole blood, the LOD for THC-glucuronide was established at 0.25 µg/L, with an LOQ of 0.5 µg/L. nih.govnih.gov Another study focusing on urine analysis reported a linear range starting from 0.5 ng/mL for THC-glucuronide, implying an LOQ at or below this value. nih.gov For the related and more abundant metabolite, 11-nor-9-carboxy-THC-glucuronide (THCCOOH-glucuronide), the LOD in urine has been reported as 0.4 ng/mL and the LOQ as 1.5 ng/mL. rsc.org In hair analysis, a highly sensitive method demonstrated an LOQ of 0.25 pg/mg for THCCOOH-glucuronide. nih.gov

The determination of LOD and LOQ is crucial for interpreting results, especially in studies investigating pharmacokinetics at low concentrations or in forensic cases where trace amounts of the analyte may be significant.

Table 1: Limits of Detection (LOD) and Quantification (LOQ) for THC-glucuronide and Related Compounds in Various Matrices

| Compound | Matrix | LOD | LOQ | Reference |

|---|---|---|---|---|

| THC-glucuronide | Whole Blood | 0.25 µg/L | 0.5 µg/L | nih.govnih.gov |

| THC-glucuronide | Urine | - | 0.5 ng/mL | nih.gov |

| THCCOOH-glucuronide | Urine | 0.4 ng/mL | 1.5 ng/mL | rsc.org |

| THCCOOH-glucuronide | Hair | - | 0.25 pg/mg | nih.gov |

| THC-glucuronide | Human Meconium | - | 5 ng/g | oup.com |

Linearity and Dynamic Range Assessment

Linearity demonstrates the proportional relationship between the concentration of the analyte and the analytical signal over a defined range, known as the dynamic or linear range. This is essential for accurate quantification across a spectrum of concentrations. Analytical methods for Δ¹-THC-glucuronide and its metabolites are typically validated to show a high correlation coefficient (R²) for their calibration curves, often greater than 0.99. nih.govrsc.orgnih.gov

For instance, a validated method for urinary cannabinoids established a linear range for THC-glucuronide from 0.5 to 50 ng/mL. nih.gov In whole blood, a similar linear range of 0.5–50 µg/L was reported for THC-glucuronide. nih.gov For THCCOOH-glucuronide, due to its often higher concentrations in biological samples, a wider dynamic range is frequently required. Studies have reported linear ranges for THCCOOH-glucuronide of 5–500 ng/mL in urine and 5–500 µg/L in whole blood. nih.govnih.gov One study even extended the dynamic linear range for THCCOOH-glucuronide to minimize re-extractions by including a 250 µg/L calibrator. nih.gov

Table 2: Linearity and Dynamic Ranges for THC-glucuronide and Related Compounds

| Compound | Matrix | Linear Range | Correlation Coefficient (R²) | Reference |

|---|---|---|---|---|

| THC-glucuronide | Urine | 0.5–50 ng/mL | >0.99 | nih.gov |

| THCCOOH-glucuronide | Urine | 1.5–100 ng/mL | >0.9955 | rsc.org |

| THCCOOH-glucuronide | Urine | 5–500 ng/mL | >0.99 | nih.gov |

| THC-glucuronide | Whole Blood | 0.5–50 µg/L | - | nih.gov |

| THCCOOH-glucuronide | Whole Blood | 5–500 µg/L | - | nih.gov |

Analytical Recovery and Precision Evaluation

Analytical recovery assesses the efficiency of the extraction process, indicating the percentage of the analyte that is successfully recovered from the matrix. Precision evaluates the closeness of repeated measurements, typically expressed as the coefficient of variation (%CV). It is assessed at different levels: intra-day (within the same day) and inter-day (on different days).

For cannabinoids and their glucuronides, extraction efficiencies can vary depending on the method and matrix. A study using supported-liquid extraction (SLE) for urinary cannabinoids reported mean extraction efficiencies between 34% and 73%. nih.gov Another study noted extraction recoveries for THCCOOH-glucuronide in whole blood to be between 54.0% and 84.4%. nih.gov

Precision is a critical measure of a method's reproducibility. For the analysis of THCCOOH-glucuronide in urine, intra- and inter-day precision (%CV) were reported to be within 16.6% and 18.3%, respectively. rsc.org A different method for urinary cannabinoids demonstrated a total imprecision with a coefficient of variation between 3.0% and 10.2%. nih.gov In the analysis of THCCOOH-glucuronide in hair, the intra- and inter-assay imprecision and inaccuracy were consistently lower than 15%. nih.gov

Table 3: Analytical Recovery and Precision for THC-glucuronide and Related Compounds

| Compound/Method | Matrix | Analytical Recovery / Extraction Efficiency | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Reference |

|---|---|---|---|---|---|

| Urinary Cannabinoids (SLE) | Urine | 34–73% | - | 3.0–10.2% | nih.gov |

| THCCOOH-glucuronide | Urine | - | <16.6% | <18.3% | rsc.org |

| THCCOOH-glucuronide | Whole Blood | 54.0–84.4% | - | 2.4–8.5% | nih.gov |

| THCCOOH-glucuronide | Hair | 79.6–100.7% | <15% | <15% | nih.gov |

Matrix Effects and Internal Standard Utilization

Biological matrices such as blood and urine are complex and can contain endogenous substances that interfere with the ionization of the target analyte in the mass spectrometer, leading to ion suppression or enhancement. This phenomenon is known as the matrix effect and can significantly impact the accuracy of quantification.

The use of a stable isotope-labeled internal standard (SIL-IS) is the most effective way to compensate for matrix effects. An ideal SIL-IS has a chemical structure identical to the analyte but is labeled with heavy isotopes (e.g., deuterium, ¹³C), causing it to have a different mass-to-charge ratio. This allows it to be distinguished from the analyte by the mass spectrometer while co-eluting chromatographically and experiencing similar extraction recovery and matrix effects.

For the analysis of Δ¹-THC-glucuronide, the availability of a corresponding SIL-IS can be a challenge. nih.gov In such cases, a structurally similar SIL-IS may be used. For instance, one study noted that while their deuterated internal standards were not perfectly matched for THC-glucuronide and THCCOOH-glucuronide, THCCOOH-d9 was chosen as the internal standard for both, and all quality controls still met performance criteria. nih.gov The assessment of matrix effects is a critical validation step. In one method, matrix effects for THCCOOH-glucuronide in whole blood ranged from -25.8% to 30.6%. nih.gov

The careful selection and use of internal standards are crucial for mitigating the variability introduced by the sample matrix and ensuring the reliability of quantitative results for Δ¹-THC-glucuronide in research settings.

Stability and Degradation Kinetics of Delta 1 Tetrahydrocannabinol Glucuronide in Research Samples

Factors Influencing Compound Stability in Biological Matrices

The stability of delta(1)-Tetrahydrocannabinol glucuronide and its metabolite conjugates in biological samples is influenced by several key factors, including temperature, pH, and storage duration. These variables can lead to the degradation of the glucuronide, altering the concentration of both the conjugated and unconjugated forms of the analyte.

Temperature is a primary determinant of the stability of cannabinoid glucuronides. Lower temperatures generally slow down the degradation process, making frozen storage the recommended condition for long-term preservation.

In urine, 11-nor-9-carboxy-Δ⁹-tetrahydrocannabinol glucuronide (THCCOOH-glucuronide) is stable for at least 15 days when stored at -20°C but degrades at higher temperatures nih.gov. At 4°C, the compound is considered highly labile, with significant decreases observed after one month nih.govresearchgate.netnih.gov. At room temperature (approximately 20°C), degradation is even more rapid, with marked decreases in concentration observable within just two days nih.govresearchgate.net. Some studies have reported the complete degradation of THCCOOH-glucuronide in certain urine samples after only one week at room temperature nih.gov. The parent Δ⁹-tetrahydrocannabinol glucuronide (THC-glucuronide) is comparatively more stable, remaining stable for at least six months at 4°C and up to six months when frozen at -20°C nih.govresearchgate.net.

In blood and plasma, similar temperature-dependent degradation is observed. THCCOOH-glucuronide is stable for 12 weeks in blood and 26 weeks in plasma when stored at -20°C nih.gov. However, at room temperature, significant instability is noted within one week nih.gov. One study reported an 80-100% loss of THCCOOH-glucuronide in plasma after seven days at room temperature researchgate.net. In contrast, plasma THC-glucuronide was found to be stable for 1 week at room temperature, 26 weeks at 4°C, and 52 weeks at −20°C nih.gov.

| Compound | Matrix | -20°C | 4°C | Room Temperature (~20°C) |

|---|---|---|---|---|

| THCCOOH-glucuronide | Urine | Stable for at least 15 days nih.gov | Highly labile; significant decrease after 1 month nih.govresearchgate.net | Marked decrease within 2 days; complete degradation possible in 1 week nih.govresearchgate.net |

| THC-glucuronide | Urine | Stable for up to 6 months nih.govresearchgate.net | Stable for at least 6 months nih.govresearchgate.net | Stable for at least 1 week nih.govresearchgate.net |

| THCCOOH-glucuronide | Blood/Plasma | Stable for 12 weeks (blood), 26 weeks (plasma) nih.gov | Stable for 4 weeks (blood), 2 weeks (plasma) nih.gov | Unstable; significant loss within 1 week researchgate.netnih.gov |

| THC-glucuronide | Plasma | Stable for 52 weeks nih.gov | Stable for 26 weeks nih.gov | Stable for 1 week nih.gov |

The pH of the biological matrix has a significant impact on the stability of THCCOOH-glucuronide. As an acyl glucuronide, it is susceptible to hydrolysis, a process that is accelerated under alkaline conditions nih.govoup.com. Studies using spiked urine samples across a pH range of 5.0 to 8.0 have shown that the concentration of THCCOOH-glucuronide decreases rapidly as the pH increases researchgate.netnih.gov. In one investigation, only 72% of the initial concentration remained after one day in a sample with a pH of 5.0 nih.govoup.com. Degradation leading to the formation of THCCOOH and its isomer is more pronounced at alkaline pH nih.gov. The pH of urine samples can increase during storage, which can further contribute to the degradation of the analyte nih.gov.

This pH sensitivity also extends to the enzymatic hydrolysis procedures used in laboratories to cleave the glucuronide bond before analysis. The efficiency of β-glucuronidase enzymes is highly dependent on pH, with different enzymes exhibiting optimal activity at different pH levels faa.govimcstips.com. For instance, the enzyme from Escherichia coli shows maximum activity at a pH of 6.8, whereas enzymes from other sources, such as Patella vulgata, function best in more acidic conditions (pH 5.0) faa.govnih.gov. Therefore, controlling the pH is crucial for both preventing spontaneous degradation during storage and ensuring complete hydrolysis during sample preparation.

The degradation of THCCOOH-glucuronide is a process dependent on both time and temperature, following apparent first-order kinetics nih.govresearchgate.net. At freezing temperatures (-20°C), the compound is relatively stable for extended periods, such as 15 days in urine and up to 12-26 weeks in blood and plasma nih.govoup.com.

However, at refrigerated (4°C) and room temperatures, significant changes can be observed over shorter time frames. At 20°C, a marked change in the concentration of THCCOOH-glucuronide in plasma can be seen within two days researchgate.netresearchgate.net. In urine stored at the same temperature, the degradation is substantial enough that samples initially negative for free THCCOOH can become positive after two days, with more becoming positive after 15 days of storage nih.gov. This is due to the continuous cleavage of the glucuronide conjugate, which increases the concentration of the unconjugated form. The table below illustrates the time-dependent increase in free THCCOOH concentration resulting from glucuronide degradation at different temperatures in urine.

| Storage Temp. | Time | % of Samples with 1-99% Increase in THCCOOH | % of Samples with 100-499% Increase in THCCOOH |

|---|---|---|---|

| 4°C | 2 days | 21.1% | 0% |

| 5 days | 28.9% | 2.6% | |

| 20°C | 2 days | N/A (Increases >100% reported) | 21.1% |

| 5 days | N/A (Increases >100% reported) | 28.9% |

Identification of Degradation Pathways and Byproducts

The instability of this compound leads to its breakdown through specific chemical pathways, resulting in the formation of distinct byproducts. The primary pathway is deconjugation, but the formation of isomers has also been identified as a relevant degradation process.

The most significant degradation pathway for THCCOOH-glucuronide is deconjugation, which involves the cleavage of the glucuronic acid moiety to yield the free, unconjugated metabolite, 11-nor-9-carboxy-Δ⁹-tetrahydrocannabinol (THCCOOH) nih.govresearchgate.netnih.gov. This hydrolysis reaction can occur spontaneously, particularly under alkaline conditions, or be catalyzed by enzymes such as esterases present in blood or those from microbial contamination in urine nih.govmdpi.com.

This process has significant forensic implications. The progressive increase in free THCCOOH concentration during storage can lead to a positive test result in a sample that was initially below the detection threshold for the unconjugated metabolite nih.gov. In some cases, increases of over 1000% from the baseline concentration of free THCCOOH have been observed after just one week at room temperature nih.gov. In contrast, the deconjugation of the parent THC-glucuronide to THC is considered less likely, as free THC is typically not detected even when THC-glucuronide concentrations decrease nih.gov.

Research has identified that the degradation of THCCOOH-glucuronide is more complex than simple deconjugation. At least two types of isomeric byproducts can be formed.

First, in addition to THCCOOH, an isomer of THCCOOH with an as-yet-unidentified structure has been found to be a degradation product of the glucuronide nih.govnih.gov. The formation of this isomer has been observed under alkaline pH conditions and is facilitated by the presence of human serum albumin and fluoride-sensitive esterases nih.gov.

Second, THCCOOH-glucuronide, as a 1-β-O-acyl glucuronide, can undergo a process called acyl migration nih.gov. This intramolecular rearrangement involves the migration of the THCCOOH molecule to other hydroxyl positions on the glucuronic acid sugar, creating positional isomers of the parent glucuronide conjugate. One study identified up to six different isomeric acyl glucuronides during the incubation of a reference standard, with additional isomers being detected in authentic biological samples from cannabis users nih.gov. It is important to note that this acyl migration process does not result in the formation of the THCCOOH isomer mentioned previously nih.gov.

Optimization of Sample Handling and Storage Protocols for Research Integrity

The integrity of research samples containing cannabinoid glucuronides is paramount for accurate analytical results. The stability of these compounds is significantly influenced by storage temperature, pH, and the matrix (e.g., urine, plasma). nih.govoup.com

For long-term archiving, frozen storage is consistently recommended as the optimal condition to ensure the stability of cannabinoid glucuronides. nih.govnih.gov

Temperature: Storage at -20°C is the most frequently cited recommendation for preserving the integrity of these metabolites. oup.comnih.govresearchgate.net Studies on analogous compounds show that at this temperature, THC-glucuronide and THCCOOH-glucuronide are stable for up to 6 months in urine. nih.gov In plasma, storage at -20°C is recommended for no more than 12 weeks for accurate measurement of THCCOOH-glucuronide. nih.gov Higher temperatures, such as 4°C (refrigeration) and room temperature (around 20°C), lead to significant degradation. nih.govresearchgate.net

pH: The pH of the biological matrix is a critical factor. Higher pH levels have been shown to increase the degradation of THCCOOH-glucuronide in fortified urine samples. nih.govnih.gov Therefore, maintaining a stable and preferably slightly acidic pH could contribute to better long-term stability.

Containers: The choice of storage container can also impact sample stability. While glass is often preferred to prevent adsorption of cannabinoids, polypropylene tubes are commonly used for biological samples due to safety and reduced adsorptive losses compared to other plastics like polyethylene. nih.gov

Preservatives: In forensic toxicology, the use of preservatives like sodium fluoride is common in blood collection tubes to inhibit enzymatic activity that could degrade analytes. researchgate.net

Table 1: General Recommendations for Long-Term Storage of Cannabinoid Glucuronide Samples (Based on Analogous Compounds)

| Parameter | Recommendation | Rationale |

|---|---|---|

| Storage Temperature | -20°C or lower | Minimizes chemical and enzymatic degradation. oup.comnih.gov |

| pH Level | Maintain near neutral to slightly acidic pH | Alkaline conditions can accelerate hydrolysis. nih.gov |

| Container Type | Glass or polypropylene | Reduces potential for adsorptive loss. nih.gov |

| Freeze-Thaw Cycles | Minimize | Repeated cycles can accelerate degradation. researchgate.net |

Kinetic Modeling of In Vitro Degradation Processes

The degradation of cannabinoid glucuronides, particularly the ester-linked THCCOOH-glucuronide, in plasma and urine typically follows an apparent first-order kinetic process. researchgate.net This implies that the rate of degradation is proportional to the concentration of the glucuronide.

The degradation process is primarily hydrolysis, which cleaves the glucuronic acid moiety from the parent molecule. This can occur both chemically and enzymatically, and it is highly dependent on temperature and pH. nih.govfaa.gov

Temperature Dependence: As temperature increases, the rate of degradation increases significantly. For instance, in studies on THCCOOH-glucuronide, a marked decrease in concentration was observed within two days at 20°C, whereas samples stored at -20°C remained stable. researchgate.net

pH Influence: The rate of hydrolysis is strongly dependent on pH. In studies with spiked urine, the concentration of THCCOOH-glucuronide decreased rapidly with increasing pH. nih.gov For example, at a pH of 5.0, only 72% of the initial concentration was detectable after one day. nih.gov

Table 2: Factors Influencing In Vitro Degradation of Cannabinoid Glucuronides

| Factor | Effect on Degradation Rate | Description |

|---|---|---|

| Temperature | Increases with higher temperature | Degradation is significantly faster at room temperature and 4°C compared to -20°C. researchgate.net |

| pH | Increases with higher pH | Alkaline conditions promote the hydrolysis of the glucuronide bond. nih.gov |

| Matrix | Varies (e.g., plasma vs. urine) | The presence of enzymes in plasma can contribute to faster degradation compared to urine. researchgate.net |

It is important to reiterate that these findings are based on studies of delta(9)-THC and its metabolites. Specific kinetic models and degradation rate constants for this compound would require dedicated experimental investigation.

Pharmacokinetic Investigations of Delta 1 Tetrahydrocannabinol Glucuronide in Preclinical Models and in Vitro Systems

Absorption and Distribution Patterns of Glucuronidated Metabolites in Animal Models

Following administration, delta(1)-THC, a highly lipophilic compound, rapidly distributes into well-vascularized organs before accumulating in adipose tissue. nih.govresearchgate.net However, its glucuronidated metabolites exhibit markedly different distribution patterns due to their increased polarity.

While comprehensive tissue distribution studies focusing specifically on delta(1)-THC glucuronide are limited, the distribution of other cannabinoid metabolites provides insight into its likely behavior. Due to its increased water solubility, delta(1)-THC glucuronide is less likely to penetrate the blood-brain barrier or accumulate in fatty tissues to the same extent as its parent compound. researchgate.net Instead, it is expected to be more confined to the bloodstream and organs involved in metabolism and excretion, such as the liver and kidneys.

Animal model studies investigating the distribution of THC metabolites support this principle. For instance, in a study using the Large White Pig as an animal model, while the parent THC was found to distribute to the brain and fat, its more polar metabolite, 11-nor-9-carboxy-THC (THC-COOH), was found in high concentrations in the bile, indicating its pathway toward elimination. researchgate.net Similarly, the active metabolite 11-hydroxy-Δ(9)-tetrahydrocannabinol (11-OH-THC) was found at high concentrations primarily in the liver, the main site of metabolic activity, including glucuronidation. nih.govresearchgate.net These findings suggest that glucuronidated metabolites like delta(1)-THC glucuronide would primarily be found in tissues and fluids associated with excretory pathways rather than being widely distributed and stored in lipophilic compartments.

Excretion Pathways of delta(1)-Tetrahydrocannabinol Glucuronide

Renal excretion is a confirmed pathway for delta(1)-THC glucuronide. Research has identified the O-glucuronide of delta(1)-THC in human urine following oral administration of the parent compound. nih.gov However, it is considered a minor urinary metabolite. nih.gov The primary cannabinoid metabolite found in urine is 11-nor-9-carboxy-Δ(9)-tetrahydrocannabinol glucuronide (THC-COOH-glucuronide), which is formed after the initial oxidation of THC. nih.govnih.gov The addition of the glucuronide group significantly enhances the water solubility of these compounds, which is a prerequisite for efficient renal clearance. nih.gov Despite this, the renal clearance of these polar metabolites can be limited by extensive protein binding. nih.gov

Biliary excretion is the predominant route for the elimination of cannabinoid metabolites. nih.gov Studies in rats have long established bile as a significant pathway for the excretion of delta(1)-THC and its metabolites. nih.gov More recent research involving the analysis of human bile samples has provided direct evidence for this route. A study utilizing liquid chromatography-tandem mass spectrometry (LC-MS/MS) detected relatively high concentrations of delta(1)-THC glucuronide in bile, with levels ranging from 38 to 1366 ng/mL. researchgate.net These findings confirm that biliary excretion is an important elimination pathway for cannabinoid conjugates. researchgate.net The significant presence of these metabolites in bile also suggests that they may undergo enterohepatic recirculation, a process where metabolites are excreted into the bile, reabsorbed in the intestine, and returned to the liver, which can prolong their presence in the body. researchgate.net

Influence of Administration Routes on Pharmacokinetic Profiles of Glucuronides in Animal Studies

The route of administration profoundly impacts the pharmacokinetic profile of delta(1)-THC and, consequently, the formation of its glucuronidated metabolites. The key factor is the extent of first-pass metabolism, which occurs primarily in the liver. researchgate.net

Routes such as oral ingestion or intraperitoneal injection subject the drug to significant first-pass metabolism before it reaches systemic circulation. researchgate.netresearchgate.net This leads to a greater proportion of the parent drug being converted to its metabolites, including 11-OH-THC and subsequently, the glucuronidated forms. researchgate.netresearchgate.net In contrast, routes like inhalation or intravenous injection bypass the liver initially, delivering a higher concentration of the parent delta(1)-THC to the bloodstream and brain, resulting in a lower initial metabolic conversion rate. researchgate.netresearchgate.net

For example, after oral administration, the plasma concentrations of 11-OH-THC can be comparable to those of THC itself. researchgate.net This high level of the primary metabolite provides a substantial substrate for Phase II enzymes, likely leading to higher concentrations of glucuronidated conjugates compared to inhalation, where 11-OH-THC levels are typically only about 20% of the parent drug levels. researchgate.net A study in rats comparing intraperitoneal injection with inhalation found that injection led to dramatically higher concentrations of 11-OH-THC in both blood and brain, which would logically result in a different, likely higher, profile of glucuronide conjugates. researchgate.net

| Administration Route | First-Pass Metabolism | Expected Metabolite Formation (including Glucuronides) | Supporting Rationale |

|---|---|---|---|

| Oral | High | High | Extensive metabolism in the liver before reaching systemic circulation leads to higher concentrations of metabolites like 11-OH-THC. researchgate.netresearchgate.net |

| Inhalation | Low | Low (initially) | Bypasses initial liver metabolism, leading to rapid systemic absorption of the parent drug and lower initial metabolite levels. researchgate.netresearchgate.net |

| Intravenous (IV) | Low | Low (initially) | Directly enters systemic circulation, avoiding first-pass metabolism, similar to inhalation. nih.gov |

| Intraperitoneal (IP) | High | High | Absorbed into the portal circulation and undergoes significant first-pass metabolism in the liver, similar to the oral route. researchgate.net |

Comparative Pharmacokinetic Analysis of this compound with Parent Cannabinoids and Other Metabolites in Research Settings

The pharmacokinetics of delta(1)-THC glucuronide differ significantly from the parent compound and its other metabolites. Following administration, delta(1)-THC concentrations in plasma peak rapidly and then decline as the drug is distributed to tissues and metabolized. researchgate.net The primary active metabolite, 11-OH-THC, appears shortly thereafter. nih.gov

The formation of carboxylated and glucuronidated metabolites represents a later stage in the metabolic cascade. Concentrations of metabolites like THC-COOH and its glucuronide conjugate increase gradually, typically peaking hours after administration, and can surpass the plasma concentration of the parent drug. nih.gov For instance, after oral THC intake, plasma THC-COOH concentrations can be higher than both THC and 11-OH-THC levels as early as one hour after dosing. nih.gov

Glucuronidated metabolites generally have longer elimination half-lives than their parent compounds, contributing to a longer detection window. nih.gov While specific half-life data for delta(1)-THC glucuronide is not widely reported, studies on THC-COOH-glucuronide show it has an even longer half-life than THC-COOH, making it a target for detecting past cannabis use. nih.gov

Direct comparative analysis in human bile samples highlights the relative abundance of these metabolites in excretory pathways. In one study, while delta(1)-THC glucuronide was present in significant amounts, its concentrations were generally lower than those of THC-COOH and substantially lower than THC-COOH-glucuronide, identifying the latter as the major conjugate in bile. researchgate.net

| Compound | Concentration Range (ng/mL) |

|---|---|

| This compound | 38 - 1366 |

| 11-nor-9-carboxy-Δ(9)-tetrahydrocannabinol (THC-COOH) | 7.7 - 1548 |

| 11-nor-9-carboxy-Δ(9)-tetrahydrocannabinol glucuronide (THC-COOH-glucuronide) | 139 - 21,275 |

This demonstrates that while delta(1)-THC is directly conjugated to a glucuronide, the metabolic pathway involving oxidation to THC-COOH followed by glucuronidation is a more dominant elimination process. researchgate.net

Mechanistic Studies of Enzyme Metabolite Interactions Involving Delta 1 Tetrahydrocannabinol Glucuronide

In Vitro Inhibition Studies of UGT Enzymes by delta(1)-Tetrahydrocannabinol Metabolites

The potential for cannabinoids and their metabolites to inhibit UGT enzymes is a critical area of research, as such inhibition can lead to drug-drug interactions. In vitro studies using human liver microsomes and recombinant UGT enzymes have been instrumental in characterizing these interactions.

Research has demonstrated that the parent cannabinoids, delta(9)-tetrahydrocannabinol (THC), cannabidiol (B1668261) (CBD), and cannabinol (B1662348) (CBN), can exhibit strong inhibitory effects on several UGT enzymes. nih.govtandfonline.com For instance, CBD has been shown to be a potent inhibitor of UGT1A9, UGT2B4, UGT1A6, and UGT2B7. nih.gov Similarly, THC and CBN have demonstrated strong inhibition of UGT1A9 and UGT2B7. nih.govtandfonline.com

However, studies that have specifically investigated the inhibitory potential of cannabinoid metabolites have yielded different results. One study that screened major THC and CBD metabolites, including THC-COO-Glucuronide (a closely related compound to delta(1)-THC glucuronide), found that there was "no or weak inhibition was observed with cannabinoid metabolites". researchgate.netnih.gov This suggests that the addition of the bulky and polar glucuronide group to the THC molecule may significantly reduce its ability to bind to and inhibit UGT enzymes.

Another study investigating the inhibition of UGT2B7-mediated morphine metabolism found that while THC and its primary metabolite 11-hydroxy-Δ⁹-tetrahydrocannabinol (11-OH-THC) showed inhibitory activity, the carboxylated metabolite (11-nor-9-carboxy-Δ⁹-tetrahydrocannabinol, or THC-COOH) did not exhibit significant inhibition against any of the tested UGT enzymes. researchgate.net This further supports the notion that as THC is metabolized into more polar compounds, its inhibitory effect on UGT enzymes diminishes.

The following table summarizes the in vitro inhibitory effects of major cannabinoids and their metabolites on various UGT enzymes from a key study. It is important to note the absence of specific data for delta(1)-Tetrahydrocannabinol glucuronide.

Table 1: In Vitro Inhibition of Human UGT Enzymes by Cannabinoids and Metabolites

| Compound | UGT Isoform | Inhibition Potential | IC50 or Ki,u Value (µM) |

|---|---|---|---|

| THC | UGT1A9 | Strong | IC50,u = 0.45 ± 0.12 |

| UGT2B7 | Strong | - | |

| CBD | UGT1A9 | Strong | IC50,u = 0.12 ± 0.020 |

| UGT2B4 | Strong | IC50,u = 0.22 ± 0.045 | |

| UGT1A6 | Strong | IC50,u = 0.40 ± 0.10 | |

| UGT2B7 | Strong | IC50,u = 0.82 ± 0.15 | |

| CBN | UGT1A9 | Strong | IC50,u = 0.51 ± 0.063 |

| UGT2B7 | Strong | - | |

| Cannabinoid Metabolites (general) | Various | No or weak inhibition | Not reported |

Data sourced from a study by Al-Salami et al. (2020). IC50,u represents the unbound concentration causing 50% inhibition.

Potential for Modulating Metabolism of Other Xenobiotics in Research Models

The inhibition of UGT enzymes by any compound can have significant implications for the metabolism of other co-administered drugs (xenobiotics) that are substrates for these enzymes. This can lead to altered drug efficacy or an increased risk of toxicity.

Given the findings that parent cannabinoids can inhibit key UGT enzymes, there is a clear potential for these compounds to modulate the metabolism of other xenobiotics. tandfonline.comfrontiersin.org For example, the inhibition of UGT1A9 and UGT2B7 by THC and CBD could affect the clearance of drugs metabolized by these pathways. nih.govnih.gov

However, based on the limited available data, this compound itself is expected to have a low potential for modulating the metabolism of other xenobiotics. The observation that cannabinoid metabolites, in general, exhibit weak to no inhibition of UGT enzymes suggests that the glucuronidated form of THC is unlikely to be a significant inhibitor of these metabolic pathways. researchgate.netnih.gov Therefore, in research models, it is the parent compound, Δ(1)-THC, and its primary, non-conjugated metabolites that are more likely to be responsible for any observed drug-drug interactions involving the UGT system.

It is important to acknowledge that while direct evidence for delta(1)-THC glucuronide is lacking, the potential for drug-drug interactions remains a concern with cannabis use, primarily due to the activity of the parent cannabinoids and their non-glucuronidated metabolites on both cytochrome P450 (CYP) and UGT enzymes. frontiersin.orgmdpi.com

Receptor Affinity and Biological Activity of this compound in Preclinical Models

The pharmacological effects of Δ(1)-THC are primarily mediated through its interaction with cannabinoid receptors, particularly the CB1 and CB2 receptors. nih.gov The affinity of a compound for these receptors is a key determinant of its biological activity.

Preclinical studies and in vitro assays have extensively characterized the receptor affinity of Δ(1)-THC and its primary active metabolite, 11-OH-THC. Both compounds are known to bind to and activate cannabinoid receptors, leading to the characteristic psychoactive and physiological effects of cannabis. nih.govmdpi.com

In contrast, this compound is generally considered to be an inactive metabolite. nih.gov The addition of a large, hydrophilic glucuronide moiety to the THC molecule is expected to significantly hinder its ability to cross the blood-brain barrier and to bind effectively to the typically lipophilic binding pockets of the CB1 and CB2 receptors. While direct binding studies for delta(1)-THC glucuronide are not widely available, studies on the precursor, Δ⁹-tetrahydrocannabinolic acid (THCA-A), which also has a polar carboxyl group, have shown very low affinity for cannabinoid receptors. mdpi.comnih.govresearchgate.net

It is worth noting that in other pharmacological contexts, the glucuronidation of a compound does not always lead to complete inactivation. For instance, the acyl glucuronides of some compounds have been shown to retain biological activity. nih.gov However, there is currently no direct evidence from preclinical models to suggest that this compound possesses significant affinity for cannabinoid receptors or exerts any notable biological activity. Its primary role appears to be that of a terminal metabolite destined for elimination.

The following table lists the compounds mentioned in this article.

Applications in Forensic and Toxicological Research of Delta 1 Tetrahydrocannabinol Glucuronide

Role as a Biochemical Marker in Controlled Research Investigations

In controlled research settings, delta(1)-THC glucuronide is investigated primarily as a potential biomarker for recent cannabis consumption. researchgate.net Its utility stems from its distinct formation and elimination timeline compared to other major metabolites. Following cannabis exposure, THC is rapidly metabolized, with a portion undergoing direct glucuronidation to form THC-glucuronide before further oxidation. nih.govcas.cz This process results in a shorter detection window, making its presence a potential indicator of more recent drug administration.

The direct quantification of THC-glucuronide offers a valuable tool for discriminating recent cannabis exposure, particularly within hours of use. Research from controlled smoking studies has shown that THC-glucuronide concentrations in urine peak relatively quickly, typically between 0.6 and 7.4 hours after smoking. researchgate.netresearchgate.net This characteristic helps differentiate recent use from the prolonged excretion of other metabolites like THC-COOH, which can be detected for days or weeks in chronic users. nih.gov

One controlled administration study highlighted differences between user groups. The median time to reach maximum concentration (Tmax) of THC-glucuronide in urine was significantly shorter for occasional users (1.0-1.8 hours) compared to frequent users (2.4-5.0 hours). nih.gov Furthermore, in some studies, while THC-glucuronide was measurable in all frequent smokers' urine samples, it was also detectable in 100% of occasional smokers' samples post-administration. researchgate.net The analysis of THC-glucuronide can, therefore, supplement the interpretation of THC-COOH results, providing a clearer picture of the exposure timeline. researchgate.net

While much research on cannabinoid ratios has focused on the relationship between THC-COOH and its glucuronide, the evaluation of THC-glucuronide levels provides unique insights. nih.govnih.gov Instead of a static ratio, the dynamic change in THC-glucuronide concentration over time is a key area of investigation. One proposed model suggests that an absolute percentage difference of ≥50% between two consecutive THC-glucuronide-positive urine samples can predict cannabis smoking within 6 hours of the first sample collection, with high efficiency. researchgate.net

Additionally, research has established the relative concentrations of different glucuronidated metabolites. In a controlled study, the median maximum concentration (Cmax) for THC-glucuronide was found to be less than 7.5% of the Cmax for THCCOOH-glucuronide, the primary urinary metabolite. nih.gov This quantitative relationship is crucial for building comprehensive models of cannabinoid metabolism and excretion.

Characterization of Glucuronide Profiles in Various Research Matrices

The detection and quantification of delta(1)-THC glucuronide have been explored in several biological matrices, each providing different information for forensic and toxicological research.

Urine Urine is the most extensively studied matrix for THC-glucuronide. It was first identified in human urine in 1983. nih.gov Modern analytical methods using LC-MS/MS can directly quantify THC-glucuronide with high sensitivity, with limits of detection reported as low as 0.1 ng/mL. researchgate.netnih.gov Controlled administration studies have established its excretion profile, with concentrations peaking within hours of use. researchgate.netnih.gov The stability of THC-glucuronide in urine has been systematically investigated and is crucial for the correct interpretation of results.

Table 1: Stability of Delta(1)-THC Glucuronide in Urine

| Storage Temperature | Duration of Stability | Reference |

|---|---|---|

| Room Temperature | Unchanged after 1 week | nih.gov |

| 4°C | Stable for at least 6 months | researchgate.netnih.gov |

Plasma and Blood THC-glucuronide is present in plasma and blood following cannabis use and is considered a useful marker for recent exposure. researchgate.netresearchgate.net Research has shown that THC-glucuronide is remarkably stable in plasma, more so than in urine under certain conditions and significantly more stable than THCCOOH-glucuronide. researchgate.netnih.gov This stability supports its use as a reliable analyte in blood and plasma samples, provided proper storage protocols are followed.

Table 2: Stability of Delta(1)-THC Glucuronide in Plasma

| Storage Temperature | Duration of Stability | Reference |

|---|---|---|

| Room Temperature | Stable for 1 week | researchgate.net |

| 4°C | Stable for 26 weeks | researchgate.net |

Oral Fluid The analysis of oral fluid for cannabinoids is an active area of research due to non-invasive collection methods. researchgate.net However, research has primarily focused on the detection of the parent THC compound, which can be present due to oral cavity contamination after smoking, and the metabolite THCCOOH. While the distribution of many cannabinoids into oral fluid is being characterized, the presence and utility of THC-glucuronide in this matrix are less defined compared to urine and blood. researchgate.net

Brain The lipophilic nature of THC allows it to cross the blood-brain barrier. Research suggests that the metabolism of THC, including glucuronidation, can occur within the brain itself. cas.cz One hypothesis posits that Δ⁹-THC secreted as a glucuronide may act directly on cellular and organelle membranes within the brain. nih.gov This indicates a potential role for THC-glucuronide in the central nervous system, though direct detection and characterization in human brain tissue remain a complex area of investigation. oup.com

Table 3: Mentioned Chemical Compounds

| Compound Name | Abbreviation |

|---|---|

| delta(1)-Tetrahydrocannabinol glucuronide | THC-glucuronide |

| Δ⁹-Tetrahydrocannabinol | THC |

| 11-nor-9-carboxy-Δ⁹-tetrahydrocannabinol | THC-COOH |

| 11-nor-9-carboxy-Δ⁹-tetrahydrocannabinol glucuronide | THCCOOH-glucuronide |

| 11-hydroxy-Δ⁹-tetrahydrocannabinol | 11-OH-THC |

| Cannabidiol (B1668261) | CBD |

| Cannabinol (B1662348) | CBN |

| Δ⁹-tetrahydrocannabinolic acid A | THCA-A |

| Cannabigerol | CBG |

| Tetrahydrocannabivarin | THCV |

Emerging Research Areas and Future Directions in Delta 1 Tetrahydrocannabinol Glucuronide Studies

Identification of Novel Glucuronidated Metabolites of delta(1)-Tetrahydrocannabinol and Related Cannabinoids

Research into cannabinoid metabolism continues to uncover a complex array of conjugated metabolites. While the primary metabolic pathways are relatively well-understood, recent studies are identifying novel and isomeric forms of glucuronidated cannabinoids, providing deeper insights into the biotransformation process.